2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid

Catalog No.
S3233790
CAS No.
497848-66-5
M.F
C19H20N2O8S2
M. Wt
468.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))d...

CAS Number

497848-66-5

Product Name

2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid

IUPAC Name

2-[[7-(1-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid

Molecular Formula

C19H20N2O8S2

Molecular Weight

468.5

InChI

InChI=1S/C19H20N2O8S2/c1-10(18(22)23)20-30(26,27)14-3-5-16-12(8-14)7-13-9-15(4-6-17(13)16)31(28,29)21-11(2)19(24)25/h3-6,8-11,20-21H,7H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

FLOJQRYEBZAWNW-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)C(=O)O

solubility

not available

2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid, with the chemical formula C19H20N2O8S2 and a molecular weight of 468.5 g/mol, is a bis-substituted sulfonamide compound derived from fluorene. This compound features two carboxyl groups, an amine group, and two sulfonamide groups. It is characterized by its unique structural framework which contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.

The chemical reactivity of 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid primarily involves nucleophilic substitutions and acid-base reactions due to the presence of the sulfonamide and carboxylic acid functional groups. The sulfonamide groups can participate in electrophilic aromatic substitution reactions, while the carboxylic acid groups can engage in esterification or amidation reactions under appropriate conditions. These reactions are crucial for modifying the compound's properties for specific applications.

  • Formation of Sulfonamide Groups: Reaction of fluorene derivatives with sulfonyl chlorides to introduce sulfonamide functionalities.
  • Amidation: Coupling of the resulting sulfonamide intermediates with propanoic acid derivatives to form the final bis-substituted product.
  • Purification: The crude product is purified using methods such as recrystallization or chromatography to obtain the desired compound in high purity.

The applications of 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid span various fields:

  • Pharmaceuticals: Potential use as an antimicrobial or anticancer agent.
  • Materials Science: Exploration as a building block for advanced materials due to its unique chemical structure.
  • Biotechnology: Investigated for use in drug delivery systems owing to its solubility characteristics.

Interaction studies involving 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid are essential for understanding its biological mechanisms. Initial studies suggest that this compound may interact with specific cellular targets involved in signal transduction pathways related to cell growth and apoptosis. Further investigations using techniques such as molecular docking and binding affinity assays could provide insights into its potential therapeutic targets.

Several compounds share structural similarities with 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid. Here are a few notable examples:

Compound NameChemical FormulaKey Features
9-(Hydroxyimino)-9H-fluorene-2,7-diyl bis(oxy) diacetic acidC17H13NO7Contains hydroxylamine functionality; studied for different biological activities .
9,9-Didodecyl-9H-fluorene-2,7-diboronic acid bis(pinacol) esterC49H80B2O4Utilized in organic electronics; features boronic acid moieties for cross-linking applications .
4-Methoxybenzyl amino derivativesVariesKnown for analgesic properties; structurally distinct but shares a common aromatic framework.

Uniqueness

The uniqueness of 2,2'-((9H-fluorene-2,7-disulfonyl)bis(azanediyl))dipropanoic acid lies in its dual functionality as both a sulfonamide and a carboxylic acid derivative. This combination allows it to potentially exhibit diverse biological activities while also serving as a versatile building block for synthetic applications not typically found in other similar compounds.

XLogP3

1.5

Dates

Last modified: 08-19-2023

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